molecular formula C8H3F4IO B15290534 4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde

4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde

Cat. No.: B15290534
M. Wt: 318.01 g/mol
InChI Key: LMVSWSJEUNQCKT-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde is a halogenated benzaldehyde derivative featuring fluorine (position 4), iodine (position 2), and a trifluoromethyl group (position 6) on the aromatic ring. The iodine substituent distinguishes it from similar compounds, likely influencing reactivity, molecular weight, and biological activity due to iodine’s large atomic radius and polarizability .

Properties

Molecular Formula

C8H3F4IO

Molecular Weight

318.01 g/mol

IUPAC Name

4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H3F4IO/c9-4-1-6(8(10,11)12)5(3-14)7(13)2-4/h1-3H

InChI Key

LMVSWSJEUNQCKT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C=O)I)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Electrophilic iodination proceeds via activation of the aromatic ring through protonation of the aldehyde group, enhancing electrophilic susceptibility at the ortho position relative to the directing aldehyde. For 4-fluoro-6-(trifluoromethyl)benzaldehyde, iodination at the 2-position is favored due to the meta-directing nature of the aldehyde and steric accessibility (Figure 1).

Key reaction parameters :

  • Acid medium : Trifluoromethanesulfonic acid (TfOH) or inorganic acids (e.g., HCl, H2SO4) in combination with acetic acid (1:1 ratio) enhance solubility and catalytic activity.
  • Stoichiometry : A 1:1.2 molar ratio of aldehyde to NIS ensures complete conversion while minimizing polyiodination.
  • Temperature : Reactions typically proceed at 0–25°C to balance reactivity and selectivity.
Parameter Optimal Condition Impact on Yield/Selectivity
Acid Type TfOH or HCl/AcOH Maximizes ring activation
NIS Equivalents 1.2 eq Prevents over-iodination
Reaction Time 12–24 h Ensures full conversion

Limitations and Modifications

  • Substrate Accessibility : The precursor 4-fluoro-6-(trifluoromethyl)benzaldehyde must be synthesized independently, often requiring multistep protocols (e.g., Friedel-Crafts trifluoromethylation or halogenation of fluorinated toluenes).
  • Electron-Withdrawing Effects : The trifluoromethyl group deactivates the ring, necessitating stronger acid conditions compared to simpler fluorinated analogs.

An alternative strategy involves sequential introduction of substituents through halogen exchange or functional group transformations.

Halogen Exchange via Finkelstein Reaction

For substrates bearing bromine or chlorine at the 2-position, metal-halogen exchange using NaI in acetone or DMF introduces iodine. However, this method is less favorable due to the poor leaving group ability of halogens in electron-deficient aromatics.

Transition Metal-Catalyzed Cross-Coupling

Emerging methodologies employ palladium- or copper-catalyzed cross-coupling to install iodine or trifluoromethyl groups. For example:

Suzuki-Miyaura Coupling

A boronic ester at the 2-position reacts with iodobenzene derivatives under Pd catalysis. While effective for introducing aryl iodides, this approach is limited by the availability of suitable boronates and competing side reactions with electron-withdrawing groups.

Trifluoromethylation via Photoredox Catalysis

Recent advances in photoredox catalysis enable late-stage trifluoromethylation of iodinated benzaldehydes. For instance, 4-fluoro-2-iodobenzaldehyde can undergo radical trifluoromethylation using CF3I and a 9-(4-halo-2,6-xylyl)-10-methylacridinium photoredox catalyst.

Method Catalyst System Yield (%) Selectivity
Photoredox Acr+–XylF 62 High
Conventional Radical AIBN/Peroxide 38 Moderate

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of major methods:

Method Advantages Disadvantages Ideal Use Case
Direct Iodination One-step, high yield Requires specialized precursor Bulk synthesis
Sandmeyer Reaction Regioselective Multi-step, hazardous intermediates Lab-scale functionalization
Cross-Coupling Modular, late-stage functionalization High catalyst costs Targeted derivative synthesis

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group. The fluorine and trifluoromethyl groups can influence the reactivity and selectivity of the compound in various reactions. The iodine atom can participate in substitution reactions, making it a versatile intermediate .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs of benzaldehyde derivatives, highlighting substituent positions, molecular features, and reported activities:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities References
4-Fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde F (4), I (2), CF₃ (6) ~316.0 (estimated) Hypothesized higher molecular weight and lipophilicity due to iodine; potential antimicrobial activity inferred from analogs.
4-(Trifluoromethyl)benzaldehyde CF₃ (4) 174.1 Used as a precursor in synthesizing thiourea derivatives with anti-inflammatory activity.
2-Bromo-5-(trifluoromethyl)benzaldehyde Br (2), CF₃ (5) 267.0 Bromine’s electronegativity may enhance electrophilic reactivity in cross-coupling reactions.
5-Fluoro-2-(trifluoromethyl)benzaldehyde F (5), CF₃ (2) 206.1 Fluorine’s electron-withdrawing effect could stabilize intermediates in condensation reactions.
4-Fluoro-3-nitrobenzaldehyde F (4), NO₂ (3) 183.1 Nitro groups enhance crystallinity; used in stable hemiaminal synthesis.

Physicochemical Properties

  • Melting Points : Bromo- and trifluoromethyl-substituted benzaldehydes (e.g., 4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde) have melting points of 91–93°C . The iodo analog’s mp is expected to differ due to iodine’s bulk.
  • Solubility: Fluorine and trifluoromethyl groups generally reduce solubility in polar solvents, while iodine may increase solubility in nonpolar media .

Biological Activity

4-Fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde is a halogenated aromatic aldehyde notable for its unique molecular structure, which includes a fluorine atom, an iodine atom, and a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications and interactions with various biological targets.

Molecular Structure

  • Molecular Formula : C9H5F4I
  • Molar Mass : Approximately 318.01 g/mol

The presence of multiple halogen substituents significantly influences the compound's chemical reactivity and biological properties. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, while the iodine atom can facilitate interactions with biological macromolecules.

Anticancer Properties

Research indicates that 4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde exhibits promising anticancer activity. The trifluoromethyl group has been linked to enhanced anticancer properties, potentially due to its ability to modulate the electronic characteristics of the molecule, thereby affecting its interaction with cancer-related targets.

Case Studies

  • In Vitro Studies : In a study examining the cytotoxic effects of halogenated benzaldehydes, 4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde demonstrated significant inhibitory effects on various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
  • Mechanistic Insights : Mechanistic studies revealed that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the trifluoromethyl group appears to enhance its binding affinity to proteins involved in apoptosis regulation.

Binding Affinity and Interaction Studies

The compound's structural features allow it to interact with key proteins or enzymes implicated in disease pathways. Research indicates that modifications to halogen substituents can significantly alter interaction profiles, enhancing binding affinities toward specific biological targets.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological activity of 4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde:

Compound NameMolecular FormulaUnique Features
4-Fluoro-2-(trifluoromethyl)benzaldehydeC8H4F4Lacks iodine; strong electron-withdrawing effects due to trifluoromethyl group
2-Iodo-4-(trifluoromethyl)benzaldehydeC9H5F3ISimilar halogenation but different positioning; potential for different reactivity patterns
6-Fluoro-2-iodo-benzaldehydeC7H5F2IDifferent trifluoromethyl positioning; may exhibit different biological activities

The combination of both iodine and trifluoromethyl groups in 4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde enhances its therapeutic potential compared to other similar compounds.

Synthesis Methods

Several synthesis methods for producing 4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde have been documented. These methods often involve halogenation reactions or coupling reactions that introduce the desired functional groups onto the benzaldehyde scaffold .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde?

  • Methodological Answer : The synthesis typically involves halogenation or cross-coupling strategies. For example, iodination of a pre-functionalized benzaldehyde scaffold can be achieved using iodine monochloride (ICl) or directed ortho-metalation followed by quenching with iodine. The trifluoromethyl group may be introduced via Ullmann coupling or radical trifluoromethylation using reagents like Togni’s reagent . Solvent selection (e.g., THF or DMF) and catalysts (e.g., Cu(I)/TMEDA systems) significantly influence yields .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm the positions of fluorine, iodine, and the aldehyde group. Deuterated solvents like CDCl3_3 or DMSO-d6_6 are recommended for resolving splitting patterns .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., iodine’s signature).
  • IR Spectroscopy : Identify the aldehyde C=O stretch (~1700 cm1^{-1}) and C-F stretches (1100–1200 cm1^{-1}) .

Advanced Questions

Q. How can contradictory data in reaction yields be resolved during synthesis under varying conditions?

  • Methodological Answer : Contradictions often arise from differences in catalyst loading, solvent purity, or reaction temperature. For example, Cu(I)-catalyzed trifluoromethylation may yield inconsistently due to ligand effects (e.g., TMEDA vs. phenanthroline) . Systematic optimization via Design of Experiments (DoE) is advised. Monitor reactions in real-time using TLC or in-situ IR .

Q. What computational methods predict the reactivity of 4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde in nucleophilic aromatic substitution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. The iodine atom’s polarizability and the electron-withdrawing trifluoromethyl group direct nucleophilic attack to specific positions. Fukui indices and electrostatic potential maps help identify reactive sites .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : The aldehyde group is sensitive to oxidation. Store under inert gas (N2_2 or Ar) at −20°C in amber vials. Air sensitivity requires handling in gloveboxes for long-term stability .

Key Notes

  • Safety : Follow protocols for halogenated aldehydes: use fume hoods, PPE, and immediate decontamination for spills .
  • Data Gaps : Limited direct data on the target compound necessitates extrapolation from analogs. Cross-validate findings with X-ray crystallography or computational models .

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